Caspase-3/7 Inhibitor I

Übersicht

Beschreibung

MMPSI ist ein potenter und selektiver niedermolekularer Inhibitor von Caspase 3 und Caspase 7. Caspasen sind eine Familie von Protease-Enzymen, die eine wichtige Rolle beim programmierten Zelltod (Apoptose) und der Entzündung spielen. MMPSI hat ein erhebliches Potenzial gezeigt, die Ischämie-Reperfusion-induzierte Infarktgröße in isolierten Kaninchenherzen zu reduzieren und die Apoptose sowohl im ischämischen Myokard als auch in isolierten Kardiomyozyten zu verringern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MMPSI umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Umsetzung unter bestimmten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von MMPSI würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MMPSI involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of MMPSI would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety.

Analyse Chemischer Reaktionen

Reaktionstypen

MMPSI unterliegt hauptsächlich Reaktionen, die typisch für niedermolekulare Inhibitoren sind, einschließlich der Bindung an die aktiven Zentren von Caspase 3 und Caspase 7. Es kann auch metabolischen Reaktionen im Körper unterliegen, die zu seinem Abbau und seiner Ausscheidung führen.

Häufige Reagenzien und Bedingungen

Die Synthese von MMPSI würde übliche Reagenzien umfassen, die in der organischen Synthese verwendet werden, wie z. B. Lösungsmittel, Katalysatoren und Schutzgruppen. Spezifische Bedingungen, wie Temperatur, Druck und pH-Wert, würden optimiert, um die gewünschten Reaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von MMPSI gebildet wird, ist der aktive Inhibitor selbst. Während metabolischer Reaktionen im Körper können verschiedene Metaboliten gebildet werden, die auf ihre pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht würden.

Wissenschaftliche Forschungsanwendungen

MMPSI hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: MMPSI dient als Modellverbindung für die Untersuchung der Hemmung von Protease-Enzymen und die Entwicklung selektiver Inhibitoren.

Biologie: Es wird verwendet, um die Rolle von Caspasen bei Apoptose und Entzündung zu untersuchen und liefert Einblicke in zelluläre Prozesse und Krankheitsmechanismen.

Medizin: MMPSI hat potenzielle therapeutische Anwendungen bei Erkrankungen, die mit übermäßiger Apoptose einhergehen, wie z. B. ischämische Herzkrankheit, neurodegenerative Erkrankungen und bestimmte Krebsarten.

Industrie: Die Verbindung kann bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt werden, die auf Caspase-Enzyme abzielen.

Wirkmechanismus

MMPSI entfaltet seine Wirkung, indem es selektiv an die aktiven Zentren von Caspase 3 und Caspase 7 bindet und deren Proteaseaktivität hemmt. Diese Hemmung verhindert die Spaltung von Schlüsselsubstraten, die an der Apoptose beteiligt sind, wodurch der Zelltod reduziert wird. Die molekularen Zielstrukturen von MMPSI sind die aktiven Zentren von Caspase 3 und Caspase 7, und die beteiligten Signalwege umfassen die intrinsische und extrinsische Apoptose-Signalwege.

Wirkmechanismus

MMPSI exerts its effects by selectively binding to the active sites of caspase 3 and caspase 7, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby reducing cell death. The molecular targets of MMPSI are the active sites of caspase 3 and caspase 7, and the pathways involved include the intrinsic and extrinsic apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Z-VAD-FMK: Ein Pan-Caspase-Inhibitor, der mehrere Caspasen hemmt, darunter Caspase 3 und Caspase 7.

Q-VD-OPh: Ein weiterer Breitspektrum-Caspase-Inhibitor mit ähnlichen Anwendungen in der Apoptoseforschung.

Einzigartigkeit

MMPSI ist einzigartig in seiner Selektivität für Caspase 3 und Caspase 7, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Enzyme bei der Apoptose macht. Seine Potenz und Selektivität unterscheiden es von anderen Breitspektrum-Caspase-Inhibitoren und ermöglichen so gezieltere Forschungsarbeiten und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Caspase-3/7 Inhibitor I is a potent and selective inhibitor of the caspases involved in the apoptotic pathway, specifically targeting caspase-3 and caspase-7. This compound has garnered attention for its potential therapeutic applications in various diseases where apoptosis plays a crucial role, such as neurodegenerative disorders and cancer.

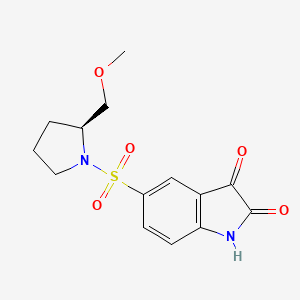

This compound is classified as an isatin sulfonamide-based compound. Its chemical formula is with a molecular weight of 324.4 Da. The inhibitor exhibits the following binding affinities:

| Caspase | Ki (nM) | IC50 (nM) |

|---|---|---|

| Caspase-3 | 60 | 120 |

| Caspase-7 | 170 | Not specified |

| Caspase-9 | 3100 | Not specified |

| Other Caspases | >25000 | Not specified |

The selectivity of this inhibitor for caspases-3 and -7 is attributed to unique hydrophobic residues located in the S2 pocket surrounding the catalytic cysteine residue, which enhances binding affinity compared to other caspases .

This compound functions by reversibly binding to the active site of caspases, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of various substrates that leads to apoptosis. The inhibitor has been shown to effectively block apoptosis in several experimental models:

- Jurkat Cells : In camptothecin-treated Jurkat cells, the inhibitor demonstrated an IC50 value of approximately 50 µM, indicating effective suppression of apoptosis .

- Chondrocytes : The inhibitor achieved a 44% reduction in apoptosis at 10 µM and up to 98% at 50 µM, showcasing its potency in protecting chondrocytes from apoptotic stimuli .

In Vitro Studies

- CellEvent™ Assay : A robust assay using CellEvent™ Caspase-3/7 Green detection reagent indicated that pretreatment with this compound resulted in nearly complete inhibition of fluorescence signal, confirming its effectiveness in preventing caspase activation during apoptosis .

- Neuroprotective Effects : Research has highlighted the neuroprotective potential of caspase inhibitors, including this compound, in rodent models of traumatic brain injury (TBI) and spinal cord injury (SCI). For instance, treatment with other caspase inhibitors has shown significant attenuation of apoptosis and improvement in functional outcomes following SCI .

Clinical Implications

The inhibition of caspases by compounds like this compound may have therapeutic implications for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers. By selectively inhibiting these executioner caspases, it may be possible to protect neurons from degeneration or reduce tumor cell death under specific conditions.

Eigenschaften

IUPAC Name |

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMNVJNDYLJSF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431688 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220509-74-0 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.